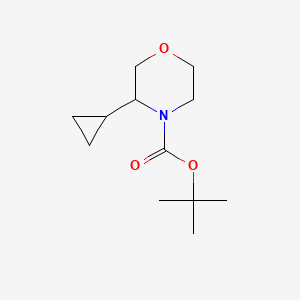

4-Boc-3-cyclopropyl-morpholine

描述

Overview of Morpholine (B109124) Derivatives in Contemporary Medicinal Chemistry and Organic Synthesis

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a ubiquitous pharmacophore in medicinal chemistry. nih.govsci-hub.se Its prevalence in numerous approved drugs and experimental bioactive molecules stems from its favorable physicochemical, biological, and metabolic properties. sci-hub.senih.gov The morpholine moiety can enhance the potency of a molecule through interactions with target proteins, such as kinases, and can also modulate pharmacokinetic properties. nih.gov This has made it a popular choice for medicinal chemists seeking to optimize lead compounds. nih.govijprems.com

The versatility of the morpholine scaffold is also evident in its wide range of biological activities, which include but are not limited to:

Anticancer nih.gov

Anti-inflammatory nih.gov

Antiviral nih.gov

Anticonvulsant nih.gov

Antibacterial ijprems.com

Antifungal ijprems.com

Furthermore, the morpholine ring is a readily accessible synthetic building block, with numerous well-established synthetic methodologies for its introduction or construction. sci-hub.senih.govchemrxiv.org This synthetic tractability, combined with its beneficial biological and pharmacokinetic attributes, solidifies the morpholine ring's status as a privileged structure in drug design and development. sci-hub.senih.gov

Table 1: Selected Pharmacological Activities of Morpholine Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.gov |

| Anti-inflammatory | nih.gov |

| Antiviral | nih.gov |

| Anticonvulsant | nih.gov |

| Antibacterial | ijprems.com |

| Antifungal | ijprems.com |

| Antiemetic | ijprems.com |

| Analgesic | ijprems.com |

Significance of the Cyclopropyl (B3062369) Moiety in Chemical Structures and its Impact on Molecular Properties

The cyclopropyl group, the smallest carbocyclic ring, has gained increasing prominence in drug development. nih.govscientificupdate.com Its unique structural and electronic properties offer several advantages in medicinal chemistry. nih.govresearchgate.net

Key features of the cyclopropane (B1198618) ring include:

Coplanarity: The three carbon atoms are coplanar. nih.gov

Short C-C bonds: The C-C bonds are relatively short (around 1.51 Å). nih.gov

Enhanced π-character: The C-C bonds exhibit enhanced π-character. nih.gov

Strong C-H bonds: The C-H bonds are shorter and stronger than those in alkanes. nih.gov

These characteristics contribute to the cyclopropyl ring's ability to address common challenges in drug discovery. nih.govresearchgate.net For instance, the introduction of a cyclopropyl group can lead to:

Enhanced potency nih.gov

Increased metabolic stability nih.govhyphadiscovery.com

Reduced off-target effects nih.gov

Improved brain permeability nih.gov

Decreased plasma clearance nih.gov

Conformational restriction, leading to more favorable binding to target receptors nih.goviris-biotech.de

The cyclopropyl group is often used as a rigid linker or as a bioisosteric replacement for other groups, such as alkenes or gem-dimethyl groups. scientificupdate.com Its ability to introduce conformational constraints can be particularly useful in positioning other pharmacophoric elements within a binding pocket, potentially leading to an entropically more favorable interaction. iris-biotech.de

Table 2: Impact of Cyclopropyl Group on Molecular Properties

| Property | Effect of Cyclopropyl Moiety | Reference |

|---|---|---|

| Potency | Can enhance potency | nih.gov |

| Metabolic Stability | Can increase metabolic stability | nih.govhyphadiscovery.com |

| Off-Target Effects | Can reduce off-target effects | nih.gov |

| Conformation | Provides conformational restriction | nih.goviris-biotech.de |

| Lipophilicity | Can reduce lipophilicity compared to isopropyl or phenyl groups | iris-biotech.de |

Role of Boc (tert-Butoxycarbonyl) Protecting Group in Amine Functionalization and Synthetic Strategies

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. wikipedia.orgnumberanalytics.com Its primary function is to temporarily mask the reactivity of an amine functional group, allowing for selective transformations to occur at other positions within a molecule. numberanalytics.comfiveable.me The Boc group is particularly valuable in multi-step syntheses, such as peptide synthesis and the construction of complex natural products and pharmaceuticals. numberanalytics.com

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.com This reaction is often facilitated by a base. numberanalytics.com The resulting N-Boc carbamate (B1207046) is stable under a variety of reaction conditions, including basic hydrolysis and catalytic hydrogenation. total-synthesis.com

A key advantage of the Boc group is its lability under acidic conditions. wikipedia.org It can be readily removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the free amine. wikipedia.org This orthogonality to other common protecting groups, such as Fmoc (removed with base) and Cbz (removed by hydrogenation), allows for selective deprotection strategies in complex synthetic sequences. total-synthesis.comnumberanalytics.com

The use of the Boc group is integral to many synthetic strategies, enabling the controlled construction of molecules with multiple functional groups. numberanalytics.com

Table 3: Common Reagents for Boc Protection and Deprotection

| Process | Common Reagents | Reference |

|---|---|---|

| Protection (Boc-ON) | Di-tert-butyl dicarbonate (Boc₂O) | numberanalytics.com |

| Deprotection (Boc-OFF) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | wikipedia.org |

Contextualizing 4-Boc-3-cyclopropyl-morpholine within Privileged Chemical Scaffolds

The concept of a "privileged scaffold" refers to a molecular framework that is capable of serving as a ligand for a diverse array of biological targets. nih.govscielo.br These scaffolds are frequently found in approved drugs and bioactive molecules, suggesting they possess inherent properties that are conducive to favorable biological interactions. scielo.br

The structure of this compound combines three elements that each contribute to its potential as a valuable building block for creating libraries of compounds based on a privileged scaffold:

The Morpholine Ring: As discussed, the morpholine ring itself is considered a privileged structure due to its advantageous physicochemical and pharmacokinetic properties and its presence in numerous bioactive compounds. sci-hub.senih.gov

The Cyclopropyl Moiety: The cyclopropyl group is a key feature in many modern drug candidates, valued for its ability to fine-tune molecular properties such as potency, metabolic stability, and conformation. nih.govscientificupdate.com

The Boc Protecting Group: The Boc group provides a synthetic handle that allows for the controlled elaboration of the morpholine nitrogen. This enables the straightforward generation of a library of derivatives from a common intermediate.

By combining these three components, this compound represents a pre-organized and synthetically versatile scaffold. Researchers can utilize this building block to systematically explore the chemical space around the morpholine core, attaching various substituents to the nitrogen after deprotection of the Boc group. This approach facilitates the rapid generation of diverse molecules for screening in drug discovery programs, leveraging the inherent "drug-like" properties of the morpholine and cyclopropyl motifs.

属性

IUPAC Name |

tert-butyl 3-cyclopropylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-6-7-15-8-10(13)9-4-5-9/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODPCOWZBSAGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301160301 | |

| Record name | 4-Morpholinecarboxylic acid, 3-cyclopropyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414958-23-8 | |

| Record name | 4-Morpholinecarboxylic acid, 3-cyclopropyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinecarboxylic acid, 3-cyclopropyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 4 Boc 3 Cyclopropyl Morpholine and Analogues

Stereoselective Synthesis Approaches for 3-Substituted Morpholine (B109124) Ring Systems

Stereoselective synthesis is paramount for producing single-enantiomer morpholine derivatives, which is often crucial for biological activity. The approaches to establish the stereocenter at the C-3 position can be broadly categorized into those that build the chiral center during the ring-forming process using catalysis and those that carry the chirality into the synthesis from a starting material sourced from the chiral pool.

Asymmetric catalysis offers an atom-economical and elegant route to chiral molecules. By using a small amount of a chiral catalyst, large quantities of enantiomerically enriched products can be generated from prochiral substrates.

A highly efficient and practical method for the enantioselective synthesis of 3-substituted morpholines is a one-pot tandem reaction sequence combining hydroamination and asymmetric transfer hydrogenation. acs.orgnih.gov This strategy, pioneered by Schafer and colleagues, starts from readily accessible ether-containing aminoalkyne substrates. nih.govubc.caubc.caorganic-chemistry.org

The process involves two key catalytic steps:

Titanium-Catalyzed Hydroamination: An intramolecular hydroamination of an aminoalkyne, catalyzed by a commercially available bis(amidate)bis(amido)Ti complex, forms a cyclic imine intermediate.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): The resulting imine is then reduced in the same pot using the well-established Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN. This reduction proceeds with high enantioselectivity, affording the chiral 3-substituted morpholine.

This methodology demonstrates a broad substrate scope, tolerating a variety of functional groups and delivering products in good yields with excellent enantiomeric excesses, typically greater than 95% ee. acs.orgnih.gov Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst are critical for achieving high levels of enantioselectivity. nih.gov

For the synthesis of a 3-cyclopropyl-morpholine analogue, a suitable starting material would be a cyclopropyl-substituted aminoalkyne. The reaction's proven tolerance for various alkyl and aryl substituents suggests that a cyclopropyl (B3062369) group would also be well-tolerated under these conditions.

Table 1: Examples of 3-Substituted Morpholine Synthesis via Tandem Hydroamination/ATH Data sourced from Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. The Journal of Organic Chemistry, 81(19), 8696-8709.

| Entry | R-Group on Alkyne | Product | Yield (%) | ee (%) |

| 1 | Phenyl | 3-Phenylmorpholine | 87 | >95 |

| 2 | 4-MeO-Ph | 3-(4-Methoxyphenyl)morpholine | 85 | >95 |

| 3 | 2-Thienyl | 3-(2-Thienyl)morpholine | 84 | >95 |

| 4 | n-Butyl | 3-n-Butylmorpholine | 81 | >95 |

| 5 | i-Propyl | 3-iso-Propylmorpholine | 75 | >95 |

A variety of transition metals, including palladium, gold, iron, and mercury, have been employed to catalyze the cyclization of functionalized precursors to form the morpholine ring. researchgate.netresearchgate.netbeilstein-journals.org These reactions often involve the intramolecular attack of a nitrogen or oxygen nucleophile onto a metal-activated unsaturated bond, such as an alkene or alkyne.

Palladium and Iron Catalysis: A sequential Pd(0)-catalyzed Tsuji-Trost reaction followed by an Fe(III)-catalyzed heterocyclization has been used to synthesize variously substituted morpholines from vinyloxiranes and amino alcohols. organic-chemistry.org This approach allows for the diastereoselective construction of multiple substitution patterns.

Gold Catalysis: Gold catalysts are particularly effective at activating alkynes toward nucleophilic attack. Gold(I) complexes can catalyze the tandem hydroamination/asymmetric transfer hydrogenation of anilino-alkynes to produce chiral tetrahydroquinolines, a strategy that holds potential for morpholine synthesis. nih.gov The mild conditions of many gold-catalyzed reactions would likely be compatible with the cyclopropane (B1198618) moiety.

Mercury-Catalyzed Cyclization: While effective, the toxicity of mercury salts limits their application. Nevertheless, Hg(OTf)₂ has been shown to catalyze the cyclization of alkynyl carboxylic acids to form morpholine-type rings, although with a loss of stereochemistry in some cases. beilstein-journals.org

The choice of metal and reaction conditions is critical, especially when a sensitive functional group like cyclopropane is present. Methods that avoid harsh acids or high temperatures are preferable to prevent ring-opening of the cyclopropyl group.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. This approach transfers the existing chirality of the starting material to the final product.

The most direct chiral pool approach to 3-substituted morpholines involves the use of enantiopure β-amino alcohols. nih.gov For the synthesis of 4-Boc-3-cyclopropyl-morpholine, the key precursor would be an enantiopure 2-amino-1-cyclopropylethanol. The synthesis of such specific amino alcohols can be achieved from natural amino acids like L-serine. For instance, L-serine can be converted into a chiral α,β-unsaturated piperidinone, which can then undergo a stereoselective cyclopropanation. Alternatively, asymmetric synthesis methods can be used to prepare these crucial building blocks. acs.orgnih.gov

Once the enantiopure amino alcohol is obtained, the morpholine ring is typically formed by N-alkylation with a two-carbon unit that can subsequently be cyclized. A common method involves reaction with an ethylene (B1197577) sulfate (B86663) or a similar 1,2-dielectrophile. organic-chemistry.org The amino alcohol is first protected (e.g., as the N-Boc derivative), then the alcohol is deprotonated and reacted with the electrophile, followed by an intramolecular cyclization to furnish the morpholine ring.

Scheme 1: General Chiral Pool Synthesis of a 3-Substituted Morpholine

A powerful strategy for the synthesis of nitrogen-containing heterocycles developed by Wolfe and coworkers is the palladium-catalyzed carboamination reaction. nih.govumich.eduresearchgate.net This reaction constructs a C-C and a C-N bond in a single step, forming a ring from an acyclic precursor.

For the synthesis of cis-3,5-disubstituted morpholines, the process starts with an enantiopure N-Boc amino alcohol. nih.gov This is converted in a few steps to an O-allyl ethanolamine (B43304) derivative. This substrate then undergoes a Pd-catalyzed coupling with an aryl or alkenyl bromide. The reaction proceeds with high diastereoselectivity, yielding the morpholine product as a single stereoisomer. nih.govumich.edu

The mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination and intramolecular attack of the amine onto the pendant alkene (aminopalladation), and finally reductive elimination to form the C-C bond and regenerate the catalyst. The use of specific phosphine (B1218219) ligands, such as P(2-furyl)₃, is crucial for achieving high yields. umich.edu While examples with a cyclopropyl substituent are not explicitly documented in seminal reports, the reaction tolerates a range of sterically and electronically diverse substituents derived from natural amino acids like serine and tryptophan, suggesting that a cyclopropyl group at the C-3 position would be a viable substrate. nih.gov

Table 2: Examples of cis-3,5-Disubstituted Morpholine Synthesis via Pd-Catalyzed Carboamination Data sourced from Leathen, M. L., Rosen, B. R., & Wolfe, J. P. (2009). A new strategy for the synthesis of substituted morpholines. Organic letters, 11(14), 3044–3047.

| Entry | R-Group (from Amino Alcohol) | Ar-Group (from Aryl Bromide) | Product | Yield (%) | dr |

| 1 | Benzyl | Phenyl | cis-3-Benzyl-5-phenylmorpholine | 66 | >20:1 |

| 2 | i-Butyl | Phenyl | cis-3-iso-Butyl-5-phenylmorpholine | 63 | >20:1 |

| 3 | Benzyl | 4-CF₃-Ph | cis-3-Benzyl-5-(4-trifluoromethylphenyl)morpholine | 58 | >20:1 |

| 4 | (CH₂)₂SMe | Phenyl | cis-3-(2-(Methylthio)ethyl)-5-phenylmorpholine | 46 | >20:1 |

| 5 | CH₂-Indole | Phenyl | cis-3-(Indol-3-ylmethyl)-5-phenylmorpholine | 54 | >20:1 |

Diastereoselective Routes to Substituted Morpholines

The synthesis of substituted morpholines in a stereocontrolled manner is crucial for modulating their pharmacokinetic properties and biological activity. nih.govacs.org Various synthetic strategies have been developed to achieve high diastereoselectivity, moving beyond classical methods that often suffer from limitations in reagent availability, cost, or efficiency. nih.gov These advanced routes include palladium-catalyzed cyclizations of nitrogen-tethered alkenols and multicomponent reactions. nih.govacs.org A particularly innovative approach involves the ring-opening of strained heterocyclic precursors like oxazetidines. nih.govacs.orgnih.govx-mol.com

A novel and modular synthetic route to polysubstituted morpholines utilizes the ring-opening of 2-tosyl-1,2-oxazetidine. nih.govacs.orgx-mol.com This four-membered ring system is a strained heterocycle that functions as an "umpoled" synthon for morpholine construction. nih.govthieme-connect.com The presence of the strongly electron-withdrawing tosyl group on the nitrogen atom polarizes the N-O bond, which is further activated by the inherent ring strain. nih.gov This activation renders the oxygen atom susceptible to nucleophilic attack, leading to the heterolytic cleavage of the N-O bond. nih.gov

In a key synthetic sequence, 2-tosyl-1,2-oxazetidine reacts with nucleophiles such as α-formyl carboxylates in the presence of a base. nih.govacs.org This initiates a cascade reaction where the base-catalyzed ring-opening of the oxazetidine is immediately followed by a spontaneous intramolecular ring closure, yielding a diastereomeric mixture of morpholine hemiaminals. nih.govacs.orgarkat-usa.org These hemiaminals serve as versatile intermediates for further elaboration into highly decorated and conformationally rigid morpholine structures. nih.govacs.orgnih.gov

The diastereoselectivity of these processes is often governed by the minimization of pseudo A(1,3) strain between substituents on the forming ring and anomeric effects involving the ring oxygen atoms. nih.govacs.orgx-mol.com For instance, the reaction between 2-tosyl-1,2-oxazetidine and α-formyl propionate (B1217596) can be catalyzed by various bases, with the choice of base and solvent influencing the diastereomeric ratio and yield of the resulting morpholine hemiaminal. nih.gov

Table 1: Base-Catalyzed Morpholine Ring Formation via Oxazetidine Opening

This table summarizes the results of the cascade reaction between 2-tosyl-1,2-oxazetidine (1) and α-formyl propionate (2a) under various basic conditions to form morpholine hemiaminal (3a).

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) |

| 1 | DBU | CH2Cl2 | Room Temp | 24 | 82 | 1.8 : 1 |

| 2 | K2CO3 | 1,4-Dioxane | Room Temp | 24 | 91 | 2.9 : 1 |

| 3 | BDMAN | CH3CN | Room Temp | 24 | 84 | 2.1 : 1 |

| 4 | Et3N | CH2Cl2 | Room Temp | 24 | 35 | 1.5 : 1 |

Data sourced from research on syntheses of substituted morpholine congeners. nih.govacs.org

Cyclopropanation Reactions for Incorporating the Cyclopropyl Moiety

The cyclopropyl ring is a highly valuable structural motif in medicinal chemistry, known for its ability to influence the conformation, metabolic stability, and binding affinity of drug molecules. nih.gov However, the inherent high ring strain of cyclopropanes makes their synthesis challenging, often requiring the use of highly reactive species like carbenes, ylids, or carbanions. wikipedia.org Numerous chemical processes, collectively known as cyclopropanation, have been developed to generate these three-membered rings. wikipedia.org These methods can be broadly categorized into intramolecular cyclizations and intermolecular reactions, such as the addition of a one-carbon unit across an alkene. wikipedia.orgmarquette.edu

Achieving stereocontrol during the formation of the cyclopropane ring is paramount, especially when synthesizing complex molecules with multiple chiral centers. Key stereoselective methods include the Simmons-Smith reaction, transition-metal-catalyzed decomposition of diazo compounds, and Michael-Initiated Ring Closure (MIRC) reactions. wikipedia.orgrsc.orgunl.pt The choice of methodology often depends on the substrate, desired stereochemistry, and functional group tolerance. unl.pt

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful and versatile strategy for the stereoselective synthesis of cyclopropanes. rsc.orgrsc.org This process involves the tandem reaction of a Michael addition followed by an intramolecular nucleophilic substitution (ring closure). marquette.edu In a typical MIRC reaction, a nucleophile (Michael donor) adds to an electrophilic alkene (Michael acceptor) that contains a leaving group at the β-position. rsc.org The resulting enolate intermediate then cyclizes via intramolecular displacement of the leaving group to form the cyclopropane ring. marquette.edu

A wide range of nucleophiles, including enolates, thiolates, and phosphonites, can be employed in these reactions. rsc.org The stereoselectivity of MIRC reactions can be controlled by using chiral substrates, chiral nucleophiles, or, more commonly, chiral catalysts. rsc.org Both organocatalysts (such as cinchona alkaloid derivatives) and metal catalysts (including complexes of copper, rhodium, and palladium) have been successfully used to achieve high enantioselectivity. rsc.org This approach allows for the generation of highly functionalized and enantioenriched cyclopropane derivatives. rsc.orgrsc.org

Carbene-mediated cyclopropanation is a fundamental and widely used method for converting alkenes into cyclopropanes. wikipedia.org This reaction involves the formal [2+1] cycloaddition of a carbene or a carbenoid (a stabilized carbene) to a double bond. arkat-usa.org Due to the high reactivity and instability of free carbenes, they are often generated in situ or used as stabilized metal-carbene complexes. wikipedia.org

A common method involves the transition-metal-catalyzed decomposition of diazo compounds (e.g., ethyl diazoacetate) to generate a metal carbene species. wikipedia.orgrsc.org Catalysts based on rhodium, copper, and palladium are frequently used and can be equipped with chiral ligands to induce high levels of diastereo- and enantioselectivity. wikipedia.orgnih.gov The addition of the carbene to the alkene is typically a stereospecific syn-addition, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org

More recent developments include the use of acylsilanes as precursors for electron-rich siloxycarbenes under palladium catalysis, expanding the scope of accessible carbene species for cyclopropanation reactions. acs.org

The direct installation of a cyclopropyl group onto a morpholine ring or its immediate precursors presents a convergent approach to synthesizing molecules like this compound. This can be achieved by performing cyclopropanation reactions on suitably functionalized morpholine derivatives.

One effective strategy involves the cyclopropanation of α,β-unsaturated amides derived from morpholine. nih.gov For example, α,β-unsaturated morpholinyl amides can undergo a stereospecific cyclopropanation promoted by chromium(II) chloride. This reaction is effective for di-, tri-, and even tetrasubstituted C=C double bonds, proceeding stereospecifically to yield a single diastereomer of the corresponding cyclopropanecarboxamide. nih.gov

Another powerful method is the transition metal-catalyzed cyclopropanation of unsaturated morpholine-based scaffolds. nih.gov A general strategy has been developed for the synthesis of novel, orthogonally protected scaffolds based on the 2-oxa-5-azabicyclo[4.1.0]heptane structure, which is essentially a cyclopropanated morpholine. nih.gov This approach starts from readily available β-hydroxy-α-amino acids like serine and threonine to construct an oxazine (B8389632) precursor, which is a close analogue of a morpholine. The double bond within this precursor is then subjected to a stereoselective cyclopropanation, for instance, using a rhodium catalyst, to install the cyclopropyl ring. nih.gov The stereochemistry of the final product can be tuned by selecting the appropriate starting amino acid and the specific cyclopropanation conditions. nih.gov

Stereoselective Cyclopropanation Methodologies

Protecting Group Strategies in the Synthesis of this compound

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules like this compound, ensuring that specific functional groups remain inert during reactions targeting other parts of the molecule. uchicago.edu The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under specific acidic conditions. total-synthesis.comarkat-usa.org

N-Boc Protection of Morpholine Nitrogen

The introduction of the Boc group onto the morpholine nitrogen is a critical step in the synthesis of this compound. lookchem.com This protection renders the otherwise reactive secondary amine of the morpholine ring less nucleophilic, allowing for selective chemical modifications at other positions of the molecule. total-synthesis.comlookchem.com The most common method for N-Boc protection involves the reaction of the morpholine substrate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. total-synthesis.comrsc.org Alternatively, this protection can be achieved in acetonitrile (B52724) with 4-dimethylaminopyridine (B28879) (DMAP) as the base or even under solvent-free conditions. wikipedia.orgthieme-connect.com

Recent research has also explored greener approaches, such as using sulfonated reduced graphene oxide as a reusable, metal-free solid acid catalyst for the N-tert-butoxycarbonylation of morpholine, achieving high yields in short reaction times under ambient, solvent-free conditions. thieme-connect.com

Table 1: Selected Reagents and Conditions for N-Boc Protection of Amines

| Reagent | Base/Catalyst | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | NaOH, Triethylamine, or DMAP | Aqueous or organic solvents | 0 °C to room temperature | Standard and widely used method. total-synthesis.comrsc.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Iodine (catalytic) | Solvent-free | Ambient | Efficient and practical protocol. organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Perchloric acid on silica-gel (HClO₄–SiO₂) | Solvent-free | Room temperature | Highly efficient, inexpensive, and reusable catalyst. organic-chemistry.org |

In the synthesis of complex molecules that possess multiple functional groups, an orthogonal protecting group strategy is often essential. uchicago.eduiris-biotech.de This strategy involves using protecting groups that can be removed under distinct conditions, without affecting other protecting groups present in the molecule. uchicago.eduiris-biotech.de

The N-Boc group is a key component of many orthogonal protection schemes because it is labile to acid, while being stable to basic conditions, catalytic hydrogenation, and many nucleophiles. total-synthesis.comarkat-usa.orgorganic-chemistry.org This allows it to be used in conjunction with other protecting groups that have different cleavage requirements. For instance, the Boc group is orthogonal to the Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed with base, and the Cbz (benzyloxycarbonyl) group, which is cleaved by hydrogenolysis. total-synthesis.com This orthogonality is crucial in complex syntheses, such as in peptide synthesis where different amino acid side chains need to be selectively deprotected. total-synthesis.comiris-biotech.de

In the context of synthesizing analogues of this compound, which might contain other functional groups like esters or other protected amines, the choice of protecting groups is critical to avoid unintended deprotection steps. csic.esacs.org For example, the selective removal of a Boc group in the presence of an acid-sensitive tert-butyl ester can be challenging, often requiring carefully controlled conditions. acs.org

Table 2: Common Orthogonal Protecting Group Pairs with N-Boc

| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 (Orthogonal to PG1) | Cleavage Condition 2 |

|---|---|---|---|

| N-Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA, HCl) total-synthesis.comwikipedia.org | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., piperidine) total-synthesis.comiris-biotech.de |

| N-Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA, HCl) total-synthesis.comwikipedia.org | Cbz/Z (benzyloxycarbonyl) | Catalytic Hydrogenation (H₂, Pd/C) total-synthesis.com |

| N-Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA, HCl) total-synthesis.comwikipedia.org | Alloc (allyloxycarbonyl) | Transition Metal Catalysis (e.g., Pd(0)) total-synthesis.com |

The removal of the N-Boc group is typically achieved under acidic conditions. total-synthesis.comwikipedia.org Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727) or ethyl acetate (B1210297) are commonly used. wikipedia.org However, these harsh conditions may not be suitable for substrates with other acid-sensitive functional groups. rsc.org

To address this, milder and more selective methods for Boc deprotection have been developed. For instance, using oxalyl chloride in methanol has been reported as a mild method for the selective deprotection of N-Boc groups in compounds with multiple functional groups. rsc.orgrsc.org Another approach involves the use of Lewis acids like iron(III) chloride, which can catalytically and selectively cleave the N-Boc group, even in the presence of other protecting groups like N-Cbz. csic.es Thermolytic deprotection using solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) at elevated temperatures, sometimes with microwave assistance, provides another alternative. researchgate.netacs.org

The compatibility of the deprotection conditions with the rest of the molecule is a paramount consideration. For example, the tert-butyl cation formed during acidic cleavage of the Boc group can potentially alkylate other nucleophilic sites in the molecule; this can be mitigated by using scavengers like anisole (B1667542) or thioanisole. wikipedia.org

Table 3: Selected N-Boc Deprotection Methods and Their Compatibility

| Reagent/Condition | Key Features & Compatibility |

|---|---|

| Trifluoroacetic acid (TFA) / Dichloromethane | Strong acid, standard method; may cleave other acid-labile groups. wikipedia.org |

| HCl in Methanol/Ethyl Acetate | Common and effective; potential for side reactions with sensitive substrates. wikipedia.org |

| Oxalyl chloride / Methanol | Mild conditions, good for substrates with sensitive functional groups. rsc.orgrsc.org |

| Iron(III) chloride (catalytic) | Selective for N-Boc over N-Cbz; sustainable and greener approach. csic.es |

| Thermal (TFE or HFIP solvent) | Can be selective; temperature and time are critical parameters. researchgate.netacs.org |

| Aluminum chloride (AlCl₃) | Allows for selective cleavage in the presence of other protecting groups. wikipedia.org |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound and its analogs can be approached through either convergent or divergent synthetic strategies.

A divergent synthesis , on the other hand, starts from a common intermediate that is progressively modified to generate a library of structurally related compounds. In the context of this compound analogs, a divergent approach would be highly valuable. For example, a common intermediate such as N-Boc-protected 2-amino-1,4-butanediol could be cyclized and then the cyclopropyl group (or other desired substituents at the 3-position) could be introduced. Alternatively, a pre-formed 3-substituted morpholine could be subjected to various modifications. This approach is particularly efficient for generating a series of analogs for structure-activity relationship (SAR) studies in drug discovery.

The synthesis of enantiopure 3-substituted morpholines has been achieved through a strategy that can be considered a foundation for both convergent and divergent approaches. This involves the regioselective ring-opening of an activated aziridine (B145994) with an organocuprate (containing the cyclopropyl group, for instance), followed by a ring annulation reaction. scribd.comacs.org This key intermediate can then be further elaborated.

Green Chemistry Principles in Morpholine Synthesis

The application of green chemistry principles to the synthesis of morpholines and their derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. researchgate.net Key principles include the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes.

One notable development in the green synthesis of morpholines is a one or two-step, redox-neutral protocol that converts 1,2-amino alcohols to morpholines using inexpensive and less hazardous reagents like ethylene sulfate and potassium tert-butoxide. acs.orgchemrxiv.orgchemrxiv.org This method is notable for the selective monoalkylation of primary amines and has been demonstrated on a large scale. acs.orgchemrxiv.org

Furthermore, the use of catalytic systems that are environmentally benign is a core aspect of green chemistry. The use of iron(III) salts for the selective deprotection of N-Boc groups is an example of employing a sustainable and non-toxic metal catalyst. csic.es Similarly, the use of reusable solid acid catalysts, such as sulfonated reduced graphene oxide for N-Boc protection, aligns with green chemistry principles by minimizing waste. thieme-connect.com

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Di-tert-butyl dicarbonate |

| 4-dimethylaminopyridine |

| Trifluoroacetic acid |

| Dichloromethane |

| Hydrogen chloride |

| Methanol |

| Ethyl acetate |

| Oxalyl chloride |

| Iron(III) chloride |

| 2,2,2-trifluoroethanol |

| Hexafluoroisopropanol |

| Anisole |

| Thioanisole |

| 9-fluorenylmethoxycarbonyl |

| Benzyloxycarbonyl |

| Allyloxycarbonyl |

| Piperidine |

| Ethylene sulfate |

| Potassium tert-butoxide |

| Sulfonated reduced graphene oxide |

| N-Boc-protected 2-amino-1,4-butanediol |

| 3-cyclopropyl-morpholine |

| 1,2-amino alcohol |

| Aziridine |

| Organocuprate |

| Aluminum chloride |

| Sodium borohydride |

| Ethanol |

Efficient and High-Yielding Protocols

One prominent strategy involves the palladium-catalyzed intramolecular carboamination of substituted ethanolamine derivatives. nih.gov This method has proven effective for creating cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, yielding the products as single stereoisomers in moderate to good yields. nih.gov The key to this process is the formation of a palladium(aryl)(amido) complex, which undergoes syn-aminopalladation to form the morpholine ring before reductive elimination releases the final product. nih.gov

Another highly efficient approach is the use of ethylene sulfate for the annulation of 1,2-amino alcohols. chemrxiv.org This redox-neutral protocol is notable for its simplicity, high yields, and the use of inexpensive reagents. chemrxiv.org The reaction proceeds via a selective monoalkylation of the amine with ethylene sulfate, forming a zwitterionic intermediate which then cyclizes to the morpholine product. chemrxiv.org This method has been successfully applied to a wide variety of 1,2-amino alcohols, including those with substituents that would lead to analogues of this compound, with many examples conducted on a greater than 50-gram scale. chemrxiv.org

The introduction of the cyclopropyl moiety itself can be achieved through several robust methods. The Simmons-Smith reaction and its modifications are classic and effective for the cyclopropanation of alkenes. marquette.eduresearchgate.net For creating highly substituted and functionalized cyclopropanes, enantioselective Michael Initiated Ring Closure (MIRC) reactions have emerged as a powerful tool, capable of producing cyclopropane rings with excellent yields (up to 99%) and high diastereoselectivity. rsc.org

A plausible high-yielding route to this compound would likely involve the synthesis of a cyclopropyl-containing amino alcohol intermediate, followed by an efficient cyclization to form the morpholine ring. For instance, a chiral cyclopropyl-containing allylic alcohol could be synthesized and then converted to the corresponding 1,2-amino alcohol, which would then undergo a high-yielding cyclization protocol.

| Protocol | Key Reagents/Catalysts | Typical Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Carboamination | Pd(0) catalyst, Ligands (e.g., (o-biphenyl)PtBu2) | Moderate to Good | High stereocontrol, access to cis-3,5-disubstituted morpholines. | nih.gov |

| Ethylene Sulfate Annulation | Ethylene sulfate, tBuOK | Good to Excellent (>80% in many cases) | Simple, redox-neutral, scalable, inexpensive reagents. | chemrxiv.org |

| Michael Initiated Ring Closure (MIRC) | Phase-transfer catalyst (e.g., Cinchona alkaloid derived) | Excellent (up to 99%) | Forms highly substituted cyclopropanes with high stereoselectivity. | rsc.org |

| Three-Component Protocol (for analogues) | Copper(II) chloride, MsCl, N-methylimidazole | Good | Convergent, high preservation of enantiomeric purity. | d-nb.info |

Atom Economy and Waste Reduction in Multi-Step Synthesis

Multicomponent reactions (MCRs) represent another significant advancement in atom-economical synthesis. mdpi.com By combining three or more starting materials in a single pot to form a final product that contains portions of all the initial reactants, MCRs significantly reduce the number of synthetic steps and purification procedures. mdpi.com This leads to a substantial reduction in solvent and energy consumption, improving both step- and atom-economy. mdpi.com The development of a one-pot, three-component protocol for synthesizing N-Boc-2-alkylaminoquinazolin-4(3H)-ones, which are analogous in complexity, highlights the power of this approach to build complex molecules efficiently while maintaining high enantiopurity. d-nb.info

Shortening synthetic pathways by avoiding unnecessary derivatization, such as the introduction and removal of protecting groups, is another key strategy. um-palembang.ac.idorgsyn.org While the Boc group in the target molecule is a functional requirement, minimizing other transient protecting groups in the synthetic sequence is desirable. The ideal synthesis would build the carbon skeleton and introduce the necessary heteroatoms with minimal functional group manipulation. orgsyn.org

| Reaction Type | Principle | Atom Economy Impact | Example | Reference |

|---|---|---|---|---|

| Addition Reactions (e.g., Hydroamination) | All reactant atoms are incorporated into the product. | High (Theoretically 100%) | Direct addition of an amine to an alkene. | rsc.orgacs.org |

| Catalytic Cyclizations | Reagents are used in sub-stoichiometric amounts. | High | Pd-catalyzed intramolecular aminoarylation. | nih.gov |

| Multicomponent Reactions | Multiple reactants combine in one step. | High | Copper-mediated synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones. | d-nb.infomdpi.com |

| Stoichiometric Reactions (e.g., Wittig) | Generates stoichiometric byproducts. | Low | Generates triphenylphosphine (B44618) oxide as waste. | rsc.org |

By integrating these advanced methodologies, the synthesis of this compound and its analogues can be achieved in a manner that is not only chemically efficient but also aligns with the modern imperatives of sustainable chemical manufacturing.

Iii. Chemical Reactivity and Transformations of 4 Boc 3 Cyclopropyl Morpholine

Reactions Involving the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific acidic conditions. organic-chemistry.orgwikipedia.org

The removal of the Boc group from 4-Boc-3-cyclopropyl-morpholine is a critical step to enable further functionalization at the nitrogen atom. This is most commonly achieved using strong acids. wikipedia.org Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a standard and effective method for this transformation. nih.govcommonorganicchemistry.comjk-sci.com The reaction proceeds by protonation of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the free secondary amine, 3-cyclopropylmorpholine, typically as a salt (e.g., trifluoroacetate). jk-sci.com Another common reagent is hydrogen chloride (HCl) in a solvent such as methanol (B129727) or dioxane. wikipedia.org

Crucially, these standard acidic deprotection conditions are generally mild enough to not affect the integrity of either the morpholine (B109124) ring or the cyclopropyl (B3062369) group. The cyclopropane (B1198618) ring, despite its inherent strain, is stable to the acidic conditions typically used for Boc removal. chemenu.com The process is efficient and can be performed at room temperature, often leading to high yields of the deprotected amine salt. nih.govcommonorganicchemistry.com For laboratory-scale synthesis, the crude reaction mixture containing the amine salt can sometimes be used directly in subsequent steps, or the free amine can be liberated by neutralization with a base. nih.govrsc.org

| Reagent | Solvent(s) | Conditions | Outcome | Reference(s) |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 °C to room temp. | Efficient removal of Boc group to yield the amine salt. | wikipedia.orgnih.govcommonorganicchemistry.comnih.gov |

| Hydrogen Chloride (HCl) | Methanol, Dioxane, or Diethyl Ether | Room temp. | Forms the hydrochloride salt of the deprotected amine. | wikipedia.org |

| Aluminum Chloride (AlCl₃) | Acetonitrile (B52724)/DCM | - | A milder Lewis acid option for selective cleavage. | wikipedia.org |

| Phosphoric Acid (aq.) | - | Mild heating | An environmentally benign option for deprotection. | organic-chemistry.org |

Once the Boc group is removed to yield 3-cyclopropylmorpholine, the resulting secondary amine is a versatile nucleophile, enabling a variety of functional group interconversions at the nitrogen atom. chemenu.com These reactions are fundamental for building molecular complexity.

N-Alkylation: The secondary amine can be alkylated using various alkyl halides (e.g., bromides, iodides) in the presence of a base. acsgcipr.orgresearchgate.net More advanced methods, such as copper-catalyzed metallaphotoredox reactions, have been developed to couple N-nucleophiles with a broad range of alkyl bromides, including cyclopropyl bromides, at room temperature. nih.gov

N-Acylation: The formation of amides via N-acylation is a common transformation. researchgate.net This is typically achieved by reacting the amine with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base. organic-chemistry.org Peptide coupling reagents can also be employed to form amide bonds with carboxylic acids.

N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between the morpholine nitrogen and aryl halides or pseudohalides. rug.nlsnnu.edu.cnnumberanalytics.com This reaction is a cornerstone of modern medicinal chemistry for constructing arylamines and requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

| Reaction Type | Reagents | Product Type | Reference(s) |

| N-Alkylation | Alkyl halide, Base | Tertiary amine | acsgcipr.orgresearchgate.net |

| N-Acylation | Acyl chloride, Base | Amide | researchgate.netorganic-chemistry.org |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl morpholine | rug.nlsnnu.edu.cn |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Tertiary amine | sci-hub.se |

Reactivity at the Cyclopropyl Moiety

The cyclopropane ring is a fascinating functional group; its high ring strain (~27 kcal/mol) gives it unique reactivity, sometimes resembling that of an alkene. scholaris.ca

The strained C-C bonds of the cyclopropane ring can be cleaved under various conditions, particularly through radical pathways or with transition metal catalysis. The nitrogen atom of the morpholine can influence this reactivity, acting as a handle for activation.

Radical-mediated ring-opening is a prominent reaction pathway for cyclopropylamines. researchgate.net Single-electron transfer (SET) from the nitrogen atom can generate a radical cation, which readily undergoes ring opening to form a more stable, distonic radical cation. This intermediate can then be trapped by various reagents. For example, photoredox catalysis using visible light provides a mild method to initiate [3+2] cycloadditions where the cyclopropylamine (B47189) acts as a three-carbon synthon. bris.ac.ukrsc.org Iron-catalyzed radical cyclizations of N-aryl cyclopropylamines with alkenes have also been developed to synthesize functionalized cyclopentylamines. acs.org In some cases, N-cyclopropylamines can undergo autocatalytic radical ring-opening under aerobic conditions to form oxygenated products like 1,2-dioxolanes. researchgate.net

Direct functionalization of the cyclopropane C-H bonds without ring-opening is a more challenging but highly desirable transformation. Significant progress has been made using transition-metal-catalyzed C-H activation. Palladium(II) catalysis, in particular, has been successful in the enantioselective C-H arylation of cyclopropanes. nih.govacs.orgsnnu.edu.cn These reactions often employ a directing group, such as an amide or a picolinamide, attached to the cyclopropane ring to position the metal catalyst for selective C-H cleavage. researchgate.netacs.org While these examples typically involve cyclopropanecarboxylic acid or cyclopropylmethylamine derivatives, the principles could potentially be extended to the this compound system if an appropriate directing group is installed.

Transformations of the Morpholine Ring System

The morpholine ring itself, while generally stable, can undergo specific transformations, particularly oxidation reactions at the C-H bonds adjacent to the nitrogen or oxygen atoms. sci-hub.senih.govresearchgate.net

Photocatalytic oxidation offers a modern approach to functionalize N-Boc protected saturated heterocycles. acs.org Using an appropriate photocatalyst, it is possible to achieve regioselective α-hydroxylation of N-Boc-morpholine. acs.orgmdpi.com This process is thought to proceed via an intermediate iminium ion which is then trapped by water. The resulting hemiaminal product can be a versatile intermediate for further modifications. For example, electrochemical methods have also been used for the C-H oxidation/methoxylation of N-Boc morpholine. mdpi.com In drug discovery, modifications on the morpholine ring, such as introducing methyl groups or bridging the ring, have been explored to enhance selectivity for biological targets or to modulate pharmacokinetic properties. nih.gov

Derivatization at Unsubstituted Positions

The unsubstituted C-H bonds at the C2, C5, and C6 positions of the morpholine ring offer opportunities for derivatization, although such functionalizations can be challenging. The presence of the bulky C3-cyclopropyl group provides a degree of steric and electronic influence, directing reactions to specific sites.

Research into the functionalization of substituted morpholines has shown that C-H activation and C-C bond cleavage can be strategic pathways for derivatization. For instance, in ring-substituted morpholines, alkyl groups at the C3-position have been shown to direct the selective cleavage of the non-substituted C5-C6 bond under copper catalysis. nih.gov This regioselectivity suggests that the C3-cyclopropyl group in this compound would similarly direct functionalization away from its own position, favoring the C5 and C6 carbons.

Another advanced method for functionalizing saturated heterocycles is through palladium-catalyzed C(sp³)–H arylation. nih.gov This strategy has been successfully applied to aminomethyl-cyclopropanes where a morpholine-derived tertiary amine directs the C-H activation. nih.gov This suggests that after the conversion of the Boc-amine to a suitable directing group, the C-H bonds of the morpholine ring, particularly the adjacent methylene (B1212753) groups, could be targets for arylation. nih.gov Furthermore, photochemical methods involving a strain-release approach have been developed for the α-functionalization of morpholine derivatives. nih.gov

Oxidative ring-opening reactions, often promoted by visible light or metal catalysts, represent another class of transformations. google.com These reactions typically involve the cleavage of a C-C bond within the morpholine ring, leading to highly functionalized acyclic products. nih.govgoogle.com The regioselectivity of such cleavage is often dictated by the substitution pattern on the ring. nih.gov

Table 1: Representative Reactions for Derivatization at Unsubstituted Morpholine Positions

| Reaction Type | Catalyst/Reagents | Target Position(s) | Product Type | Ref. |

| C-C Bond Cleavage | Cu(CF₃SO₃)₂/Pyridine | C5-C6 | Oxidative cleavage product | nih.gov |

| C-H Arylation | Pd(OAc)₂ / N-Ac-Ligand | γ-Methylene C-H | Arylated morpholine | nih.gov |

| α-Arylation | Photochemical/Pd-catalysis | C2 (α-position) | α-Aryl morpholine | nih.gov |

| Oxidative Ring Opening | Visible Light / O₂ | C-C bond | Acyclic amino-ether | google.com |

Modifications at the Nitrogen Atom (Post-Boc Removal)

The most common transformations involving this compound begin with the deprotection of the nitrogen atom. The acid-labile Boc group is typically removed under standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the secondary amine, 3-cyclopropyl-morpholine. This resulting amine is a versatile nucleophile, readily participating in a variety of bond-forming reactions to generate diverse derivatives.

N-Arylation: The formation of a C-N bond between the morpholine nitrogen and an aryl group is a key transformation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for this purpose. acs.org This reaction class allows for the coupling of 3-cyclopropyl-morpholine with a broad range of aryl halides and triflates. acs.org Another powerful method is the Chan-Lam coupling, which utilizes aryl boronic acids as the arylating agent in the presence of a copper catalyst, often under milder, aerobic conditions. mdpi.com These methods are fundamental in medicinal chemistry for accessing N-aryl morpholine scaffolds. acs.orgresearchgate.net

N-Alkylation: The secondary amine can be alkylated through several methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a common and efficient strategy. Direct N-alkylation with alkyl halides can also be employed, typically in the presence of a base to neutralize the resulting acid. More advanced, atom-economical methods include the "borrowing hydrogen" pathway, where an alcohol serves as the alkylating agent, catalyzed by transition metals like iridium or ruthenium. nih.gov

Other N-Functionalizations: Beyond arylation and alkylation, the nucleophilic nitrogen can undergo acylation with acyl chlorides or anhydrides to form amides, react with sulfonyl chlorides to produce sulfonamides, or engage in conjugate additions to α,β-unsaturated systems. The ease of removing the Boc group followed by this wide array of potential N-functionalization reactions makes this compound a valuable building block. nih.gov

Table 2: Examples of N-Arylation Reactions for Morpholine

| Arylating Agent | Catalyst System | Base | Solvent | Yield (%) | Ref. |

| 4-Bromotoluene | Pd(OAc)₂ / Ligand | NaOtBu | Toluene | 98 | researchgate.net |

| 4-Chlorobenzonitrile | Pd(OAc)₂ / Ligand | NaOtBu | Toluene | 97 | researchgate.net |

| Phenylboronic Acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | >98 | mdpi.com |

| 4-Tolylboronic Acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | >98 | mdpi.com |

Stereochemical Integrity During Transformations

Maintaining the stereochemical integrity at the C3 position is critical in any synthetic sequence involving this compound, as this chiral center is often essential for the biological activity of the final molecule. The stability of both the C3 stereocenter and the adjacent cyclopropyl ring must be considered during reaction design.

Stability of the C3 Stereocenter: The C3 stereocenter is generally robust under many standard reaction conditions. However, epimerization—the inversion of the stereocenter—is a potential risk, particularly under conditions that could form a transiently planar intermediate at C3. For example, light-mediated photocatalyzed epimerization of morpholines has been reported, proceeding through a reversible hydrogen atom transfer (HAT) mechanism. nih.govresearchgate.net The selection of reagents and reaction conditions is therefore crucial to prevent racemization or undesired stereochemical outcomes. The use of chiral ligands and carefully controlled conditions in metal-catalyzed reactions can help preserve the stereochemistry.

Stability of the Cyclopropyl Ring: The cyclopropane ring is a strained three-membered carbocycle. While it is often used in medicinal chemistry to impart conformational rigidity and improve metabolic stability, it can be susceptible to ring-opening reactions under certain conditions. nih.govnih.gov For instance, oxidation of cyclopropylamines by enzymes like monoamine oxidase (MAO) or cytochrome P450 can lead to ring-opened metabolites. nih.gov This reactivity highlights the importance of assessing the compatibility of the cyclopropyl group with the planned reaction conditions, especially strong oxidants or reagents that can generate radical or cationic intermediates adjacent to the ring. However, in many synthetic transformations, such as Pd-catalyzed C-H arylations, the cyclopropane ring remains intact and its C-H bonds can even be selectively functionalized. nih.gov The rigidity of the cyclopropane ring can also influence the diastereoselectivity of reactions occurring at adjacent positions. marquette.edu

Table 3: Factors Influencing Stereochemical Integrity

| Factor | Potential Risk | Mitigation Strategy | Ref. |

| Basic/Acidic Conditions | Epimerization at α-carbon | Use of mild, non-equilibrating conditions; low temperatures. | nih.gov |

| Photocatalysis | Epimerization via HAT | Avoidance of specific photocatalysts/conditions known to cause epimerization. | nih.govresearchgate.net |

| Strong Oxidants | Cyclopropyl ring opening | Selection of chemoselective reagents; protection of nearby functional groups. | nih.gov |

| High Temperatures | Racemization/Decomposition | Optimization of reaction time and temperature. | mdpi.com |

| Metal Catalysis | Racemization | Use of appropriate chiral ligands; computational modeling of transition states. | nih.gov |

Iv. Advanced Spectroscopic and Analytical Characterization Methodologies

Elucidation of Stereochemistry and Diastereomeric Purity

The presence of stereocenters at the C3 position, and potentially other positions on the morpholine (B109124) ring, necessitates a thorough investigation of the stereochemistry of 4-Boc-3-cyclopropyl-morpholine. The relative and absolute configuration of these chiral centers significantly influences the molecule's biological activity and physical properties.

The assignment of relative stereochemistry for diastereomers of substituted morpholines is often achieved through a combination of chromatographic separation and spectroscopic analysis. nih.gov Diastereomers, possessing different physical properties, can typically be separated using techniques like column chromatography. nih.gov Once isolated, nuclear magnetic resonance (NMR) spectroscopy, particularly 2D NMR techniques, is employed to determine the relative orientation of the substituents. For instance, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons on the cyclopropyl (B3062369) group and the morpholine ring, helping to distinguish between cis and trans isomers. ipb.pt

The diastereomeric ratio (d.r.) in a synthetic mixture can be determined from the integration of specific signals in the ¹H NMR spectrum of the crude reaction mixture. acs.org Furthermore, the enantiomeric purity of the final product is crucial and is often confirmed by chiral High-Performance Liquid Chromatography (HPLC), which can separate enantiomers and ensure that no racemization has occurred during the synthesis. nih.govacs.org

Table 1: Methods for Stereochemical and Diastereomeric Purity Analysis

| Analytical Technique | Application | Information Obtained |

|---|---|---|

| Column Chromatography | Separation of diastereomers | Isolation of individual diastereomers for further analysis. |

| 2D NMR (e.g., NOESY) | Determination of relative stereochemistry | Spatial relationships between atoms, confirming cis/trans isomerism. nih.gov |

| ¹H NMR Spectroscopy | Quantification of diastereomeric ratio | Ratio of different diastereomers in a mixture. acs.org |

Advanced NMR Techniques for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation and conformational analysis of this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals and insight into the molecule's preferred shape in solution. nih.gov

Advanced 2D NMR techniques are routinely used for structural confirmation:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the morpholine and cyclopropyl rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation of the molecule. nih.govmdpi.com

Conformational analysis of the morpholine ring is particularly important. Due to the bulky tert-butoxycarbonyl (Boc) group on the nitrogen, the ring may adopt a preferred chair conformation to minimize steric strain. The orientation of the cyclopropyl group (axial vs. equatorial) can be inferred from the coupling constants (³J values) of the C3 proton and the NOE interactions observed. researchgate.net Computational modeling is often used in conjunction with NMR data to provide a more detailed picture of the conformational landscape of flexible molecules like substituted morpholines. mdpi.comfrontiersin.orgnih.gov

Table 2: Representative NMR Data for a Substituted Morpholine Scaffold

| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Key Information Provided |

|---|---|---|---|

| ¹H | 1D NMR | 0.5 - 4.5 | Signal integration for proton count, coupling constants for dihedral angles. |

| ¹³C | 1D NMR | 10 - 160 | Number of unique carbon environments. |

| ¹H-¹H | COSY | N/A | Connectivity of protons within spin systems. nih.gov |

| ¹H-¹³C | HSQC/HMBC | N/A | Connectivity between protons and carbons, confirmation of the carbon skeleton. nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule.

When subjected to ionization in a mass spectrometer, the molecular ion (M⁺) of this compound will undergo characteristic fragmentation. The fragmentation pattern is predictable based on the functional groups present in the molecule. Key fragmentation pathways would likely include:

Loss of the Boc group: This is a very common fragmentation for N-Boc protected amines. This can occur through several pathways, such as the loss of isobutylene (B52900) (56 Da) or the entire Boc group (101 Da).

Alpha-cleavage: The C-C bond adjacent to the nitrogen atom is susceptible to cleavage, a characteristic fragmentation for amines. libretexts.org

Ring cleavage: The morpholine ring can open and fragment in various ways, leading to characteristic daughter ions.

Loss of the cyclopropyl group: The cyclopropyl substituent may also be lost as a radical.

The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint that can be used for identification and structural verification. libretexts.org

Table 3: Predicted Fragmentation Ions for this compound

| Fragmentation Pathway | Neutral Loss | m/z of Fragment Ion | Structural Implication |

|---|---|---|---|

| Loss of isobutylene | C₄H₈ (56 Da) | [M - 56]⁺ | Presence of the tert-butyl group. |

| Loss of Boc group | C₅H₉O₂ (101 Da) | [M - 101]⁺ | Presence of the N-Boc protecting group. |

| Alpha-cleavage next to N | C₃H₅• (cyclopropyl radical) | [M - 41]⁺ | Cleavage at the C3 position. |

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR can determine the relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. nih.gov This technique provides a precise three-dimensional model of the molecule as it exists in a single crystal, revealing the exact spatial arrangement of its atoms, bond lengths, and bond angles. nih.gov

To perform X-ray crystallography, a suitable single crystal of this compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map of the molecule. From this map, the positions of all atoms can be determined, confirming the connectivity and the absolute configuration at each stereocenter. acs.orgduke.edu The data obtained from X-ray crystallography is invaluable for understanding structure-activity relationships and for validating the results of other stereochemical analyses. nih.gov

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are fundamental for the analysis and purification of this compound. High-Performance Liquid Chromatography (HPLC) is widely used to assess the purity of the compound and to separate it from starting materials, byproducts, and any potential isomers. researchgate.nethelixchrom.comtudublin.ie

Different HPLC modes can be employed depending on the specific analytical goal:

Reversed-Phase HPLC (RP-HPLC): This is a common method for purity analysis, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com

Normal-Phase HPLC (NP-HPLC): This method uses a polar stationary phase and a nonpolar mobile phase and can be effective for separating isomers.

Chiral HPLC: This is a specialized and powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com This method is essential for determining the enantiomeric excess (e.e.) of a chiral synthesis and for isolating individual enantiomers for further study. acs.orgnih.gov

The choice of column, mobile phase, and detector is critical for achieving optimal separation and detection. researchgate.net

Table 4: Chromatographic Methods for this compound Analysis

| Method | Stationary Phase | Mobile Phase | Application |

|---|---|---|---|

| RP-HPLC | C18, C8 (nonpolar) | Acetonitrile (B52724)/Water, Methanol (B129727)/Water (polar) | Purity assessment, quantification. sielc.com |

| NP-HPLC | Silica, Cyano (polar) | Hexane/Ethyl Acetate (B1210297) (nonpolar) | Separation of diastereomers. |

V. Computational Chemistry and Theoretical Studies of 4 Boc 3 Cyclopropyl Morpholine

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a protein target. These methods are instrumental in rational drug design, helping to identify key interactions that drive biological activity.

The cyclopropyl (B3062369) group, another privileged scaffold in drug design, is known to enhance potency and metabolic stability. Its rigid nature can help to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding. Furthermore, the C-H bonds of the cyclopropyl ring can participate in favorable interactions with aromatic residues in a binding pocket.

Table 1: Predicted Ligand-Protein Interactions for 4-Boc-3-cyclopropyl-morpholine

| Molecular Fragment | Predicted Interaction Type | Potential Interacting Residues |

| Morpholine (B109124) Oxygen | Hydrogen Bond Acceptor | Ser, Thr, Tyr, Asn, Gln |

| Morpholine Ring | Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe |

| Cyclopropyl Group | Hydrophobic Interactions, C-H···π | Phe, Tyr, Trp |

| Boc Carbonyl Oxygen | Hydrogen Bond Acceptor | Lys, Arg, His |

| Boc Methyl Groups | Hydrophobic Interactions | Ala, Val, Leu, Ile |

The conformational flexibility of a molecule plays a critical role in its ability to adopt a bioactive conformation and bind to a biological target. Conformational analysis of this compound would focus on the preferred geometries of the morpholine and cyclopropyl rings and the rotational freedom around the single bonds connecting the fragments.

The morpholine ring typically adopts a chair conformation to minimize steric strain. Due to the presence of the bulky Boc group on the nitrogen, a significant energetic preference for one chair conformation over the other is expected. The cyclopropyl group is conformationally rigid. Computational studies on similar systems suggest that the preferred orientation of the cyclopropyl group relative to the morpholine ring would be one that minimizes steric clashes with adjacent substituents.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and reactivity of a molecule.

DFT calculations can be employed to determine the electronic structure of this compound. Key parameters that would be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO and LUMO energies are important indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

The MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. This is particularly useful for identifying sites that are likely to be involved in electrostatic interactions, such as hydrogen bonding. For this compound, the MEP would likely show negative potential around the oxygen atoms of the morpholine and Boc carbonyl groups, indicating their propensity to act as hydrogen bond acceptors.

Quantum chemical calculations can be used to model the reaction pathways for the synthesis of this compound. acs.org By calculating the energies of reactants, transition states, and products, the most energetically favorable reaction mechanism can be elucidated. This can be particularly valuable for understanding the stereochemical outcome of a reaction and for optimizing reaction conditions. For example, DFT calculations could be used to model the transition state of a key cyclization step in the synthesis of the morpholine ring, providing insights into the factors that control the stereoselectivity of the reaction. acs.org

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational methods are increasingly used to guide and rationalize structure-activity relationship (SAR) studies. mdpi.come3s-conferences.org By building computational models based on a series of analogs and their corresponding biological activities, it is possible to identify the key structural features that are important for potency and selectivity.

For this compound, computational SAR studies would involve generating a library of virtual analogs with modifications at various positions, such as substitutions on the cyclopropyl ring or replacement of the Boc group with other protecting groups or functional moieties. The biological activity of these virtual compounds would then be predicted using techniques like quantitative structure-activity relationship (QSAR) modeling or by docking them into the active site of a target protein and calculating their binding energies.

General SAR trends for morpholine-containing compounds often reveal that the nature and position of substituents on the morpholine ring can have a dramatic effect on biological activity. e3s-conferences.org For instance, in some series of anticancer agents, the introduction of specific aromatic or heterocyclic groups at the 4-position of the morpholine ring has been shown to significantly enhance potency. mdpi.com Similarly, substitutions on the cyclopropyl ring could be explored computationally to probe for additional favorable interactions within a target's binding site.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of novel molecules and in optimizing lead compounds in drug discovery.

A comprehensive search of scientific databases indicates that no specific QSAR studies have been conducted on this compound or a closely related series of analogs. While QSAR studies have been performed on various other morpholine derivatives to elucidate the structural requirements for different biological activities, the specific influence of the 3-cyclopropyl and 4-Boc substituents on the activity of a morpholine core has not been quantitatively modeled.

Future QSAR studies on a series of 3-cyclopropyl-morpholine derivatives could provide valuable insights. By systematically modifying other positions of the morpholine ring and correlating these changes with biological activity, it would be possible to develop predictive models. Such models would likely involve the calculation of various molecular descriptors, including:

Steric descriptors: Related to the size and shape of the molecule, which would be significantly influenced by the bulky Boc group and the three-dimensional nature of the cyclopropyl ring.

Electronic descriptors: Such as partial charges and dipole moments, which would be affected by the electron-withdrawing nature of the Boc-carbamate.

The development of such QSAR models would be highly beneficial for the rational design of novel 3-cyclopropyl-morpholine derivatives with tailored biological activities.

Pharmacophore Modeling

Pharmacophore modeling is another critical computational technique in drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target.

Similar to the lack of QSAR studies, there is no published research on pharmacophore models specifically derived from or for this compound. The development of a pharmacophore model would typically require a set of active compounds that bind to a common biological target.

A hypothetical pharmacophore model for a target that binds this compound might include features such as:

A hydrophobic feature corresponding to the cyclopropyl group.

One or more hydrogen bond acceptor features from the carbonyl oxygen of the Boc group and the ether oxygen of the morpholine ring.

Such a model, once developed and validated, could be used for virtual screening of large compound libraries to identify novel molecules with the potential to bind to the same target. It would also serve as a valuable tool for designing new derivatives with improved binding affinity and selectivity.

Vi. Research Applications and Future Directions

Role of 4-Boc-3-cyclopropyl-morpholine as a Building Block in Complex Molecule Synthesis

A building block in chemical synthesis is a molecular fragment that can be readily incorporated into a larger, more complex structure. biospace.comtechnologynetworks.com this compound fits this description perfectly. The morpholine (B109124) ring is a frequently utilized heterocycle in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and its ability to engage in crucial hydrogen bonding interactions. nih.govnih.gov The introduction of a cyclopropyl (B3062369) group at the 3-position adds a three-dimensional character and conformational rigidity, which can be advantageous for optimizing binding affinity to biological targets. The tert-butoxycarbonyl (Boc) group on the morpholine nitrogen is a key feature, serving as a protecting group that allows for controlled, stepwise reactions, preventing unwanted side reactions at the nitrogen atom during the synthesis of more elaborate molecules.